molecular formula C12H12F4O2 B13080465 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone CAS No. 1443334-58-4

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone

Cat. No.: B13080465
CAS No.: 1443334-58-4
M. Wt: 264.22 g/mol
InChI Key: UAHUADQAPCOMOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone typically involves the reaction of 5-fluoro-2-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of trifluoromethyl and fluoro substituents in 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone imparts specific chemical and physical properties that differentiate it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activity .

Properties

CAS No.

1443334-58-4

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(13)5-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3

InChI Key

UAHUADQAPCOMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C(=O)C(F)(F)F

Origin of Product

United States

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